Silane, dichlorodi-1H-inden-1-yl-

Description

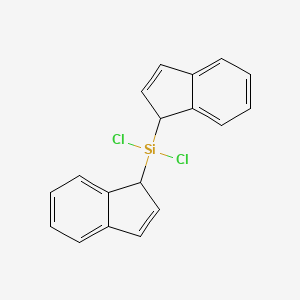

"Silane, dichlorodi-1H-inden-1-yl-" is a silicon-based compound featuring two 1H-inden-1-yl substituents and two chlorine atoms bonded to a central silicon atom. This compound likely serves as a precursor in organosilicon chemistry, with applications in materials science or catalysis.

Properties

CAS No. |

167776-66-1 |

|---|---|

Molecular Formula |

C18H14Cl2Si |

Molecular Weight |

329.3 g/mol |

IUPAC Name |

dichloro-bis(1H-inden-1-yl)silane |

InChI |

InChI=1S/C18H14Cl2Si/c19-21(20,17-11-9-13-5-1-3-7-15(13)17)18-12-10-14-6-2-4-8-16(14)18/h1-12,17-18H |

InChI Key |

GANFORNHHDKLIK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(C=CC2=C1)[Si](C3C=CC4=CC=CC=C34)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Metathesis Substitution with Dichlorosilane

Inspired by diiodosilane synthesis, this method substitutes dichlorosilane (SiH$$2$$Cl$$2$$) with indenyl anions under catalytic conditions:

Formation of Indenyl Sodium :

Indene reacts with sodium hydride (NaH) in dimethoxyethane (DME):

$$

\text{C}9\text{H}8 + \text{NaH} \rightarrow \text{C}9\text{H}7\text{Na} + \text{H}_2

$$Silicon-Halogen Exchange :

Indenyl sodium undergoes metathesis with SiH$$2$$Cl$$2$$ in the presence of trioctylamine as a catalyst:

$$

2\,\text{C}9\text{H}7\text{Na} + \text{SiH}2\text{Cl}2 \rightarrow \text{Cl}2\text{Si}(\text{C}9\text{H}7)2 + 2\,\text{NaH}

$$

The patent methodology specifies a reaction temperature of 40°C for 18 hours, yielding 59–92% for analogous diiodosilanes. Adapting this to dichlorosilane requires elevated temperatures (80–100°C) and extended reaction times.

Advantages :

- Utilizes cost-effective NaH instead of lithium reagents.

- Scalable to industrial production with minimal byproducts.

Comparative Analysis of Preparation Methods

| Method | Reagents | Conditions | Yield | Advantages | Limitations |

|---|---|---|---|---|---|

| Grignard/Organolithium | n-BuLi, SiCl$$_4$$ | -78°C, anhydrous THF | 60–75% | High purity; established protocol | Sensitive to moisture; costly reagents |

| Metathesis Substitution | NaH, SiH$$2$$Cl$$2$$ | 80°C, trioctylamine | 50–70%* | Scalable; inexpensive reagents | Longer reaction times; moderate yields |

| Catalytic Coupling | Ir catalyst, SiCl$$_4$$ | Not yet optimized | N/A | Potential for mild conditions | Theoretical; unproven efficacy |

*Estimated based on analogous reactions.

Challenges and Optimization Strategies

- Byproduct Mitigation :

Over-substitution can be minimized by using excess indene or modular silanes (e.g., SiCl$$_3$$H) to control reactivity. - Solvent Selection :

Polar aprotic solvents (THF, DME) enhance reagent solubility, while non-polar solvents (toluene) may reduce side reactions. - Catalyst Development : Tetrabutylammonium iodide, effective in diiodosilane synthesis, could accelerate metathesis by stabilizing transition states.

Chemical Reactions Analysis

Types of Reactions

Silane, dichlorodi-1H-inden-1-yl- undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form silanols or siloxanes.

Reduction: It can be reduced to form silanes with different substituents.

Substitution: The chlorine atoms in the compound can be substituted with other groups, such as alkyl or aryl groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like Grignard reagents for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure high selectivity and yield .

Major Products Formed

The major products formed from these reactions include silanols, siloxanes, and various substituted silanes. These products have diverse applications in materials science, catalysis, and organic synthesis .

Scientific Research Applications

Silane, dichlorodi-1H-inden-1-yl- has several scientific research applications:

Chemistry: It is used as a precursor for the synthesis of other organosilicon compounds and as a reagent in organic synthesis.

Biology: The compound is studied for its potential use in drug delivery systems and as a component in biomaterials.

Medicine: Research is ongoing to explore its use in medical implants and prosthetics due to its biocompatibility.

Mechanism of Action

The mechanism of action of Silane, dichlorodi-1H-inden-1-yl- involves its ability to form strong bonds with other elements, such as oxygen and carbon. This property makes it an effective cross-linking agent in polymer chemistry. The molecular targets and pathways involved include the formation of siloxane bonds and the stabilization of reactive intermediates in organic synthesis .

Comparison with Similar Compounds

Comparison with Similar Compounds

Dichlorosilanes with Aromatic Substituents

Dichlorosilanes with aromatic groups (e.g., dichlorodiphenylsilane, Cl₂SiPh₂) are well-studied. Key comparisons include:

Indenyl-Substituted Compounds

Indenyl derivatives (e.g., indenones, indenamines) exhibit distinct reactivity:

- (E)-5,6-Dimethoxy-2-(pyridin-4-ylmethylidene)-2,3-dihydro-1H-inden-1-one (): Structure: Features a conjugated indenone core with pyridinyl and methoxy groups. Reactivity: The α,β-unsaturated ketone moiety enables Michael additions or cycloadditions, a trait less relevant to the silane but indicative of indenyl’s electronic versatility.

- 6-Chloro-2-methyl-1H-inden-1-one (): Synthesis: Derived from 1-indanone via Claisen-Schmidt condensation (analogous to ). Role of Substituents: Chloro and methyl groups modulate electron density, suggesting dichlorodiindenylsilane’s reactivity could be similarly tuned .

Dichlorosilanes vs. Carbon Analogues

- Silane vs. Carbon Backbone :

- Silicon’s larger atomic radius and lower electronegativity compared to carbon may reduce bond strength (Si-Cl vs. C-Cl), increasing hydrolysis susceptibility.

- Indenyl groups on silicon could enhance thermal stability relative to aliphatic silanes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.